3-Fluoro-4-(piperidin-4-yl)pyridine 3-Fluoro-4-(piperidin-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545056
InChI: InChI=1S/C10H13FN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2
SMILES:
Molecular Formula: C10H13FN2
Molecular Weight: 180.22 g/mol

3-Fluoro-4-(piperidin-4-yl)pyridine

CAS No.:

Cat. No.: VC16545056

Molecular Formula: C10H13FN2

Molecular Weight: 180.22 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(piperidin-4-yl)pyridine -

Specification

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
IUPAC Name 3-fluoro-4-piperidin-4-ylpyridine
Standard InChI InChI=1S/C10H13FN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2
Standard InChI Key RDSXFFRUTHQHHE-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=C(C=NC=C2)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine core with two key substituents: a fluorine atom at the 3-position and a piperidin-4-yl group at the 4-position. The pyridine ring’s aromaticity and electron-deficient nature facilitate interactions with biological targets, while the piperidine group adopts a chair conformation, enabling favorable van der Waals interactions in hydrophobic environments. The fluorine atom’s small size and high electronegativity influence the compound’s electronic distribution, potentially enhancing binding affinity to target proteins .

Table 1: Key Physicochemical Properties of 3-Fluoro-4-(piperidin-4-yl)pyridine

PropertyValue
Molecular FormulaC10H13FN2\text{C}_{10}\text{H}_{13}\text{FN}_2
Molecular Weight180.22 g/mol
IUPAC Name3-fluoro-4-piperidin-4-ylpyridine
Canonical SMILESC1CNCCC1C2=C(C=NC=C2)F
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors3 (pyridine N, F, piperidine N)

Data adapted from VulcanChem.

Synthesis and Chemical Reactivity

Synthetic Routes

Two primary methods have been reported for synthesizing 3-fluoro-4-(piperidin-4-yl)pyridine:

Method 1: Nucleophilic Aromatic Substitution

  • Starting Material: 3-Fluoro-4-chloropyridine reacts with piperidin-4-ylboronic acid under Suzuki-Miyaura coupling conditions.

  • Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) at 80°C for 12 hours.

  • Yield: ~65% after purification via column chromatography.

Method 2: Reductive Amination

  • Starting Material: 4-Piperidone and 3-fluoro-4-aminopyridine undergo reductive amination using sodium cyanoborohydride.

  • Conditions: Acetic acid as a catalyst, methanol solvent, room temperature for 24 hours.

  • Yield: ~55% with subsequent hydrochloride salt formation to enhance stability.

Reactivity Profile

The compound participates in several characteristic reactions:

  • N-Alkylation: The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, useful for modulating solubility.

  • Electrophilic Aromatic Substitution: The pyridine ring undergoes nitration at the 5-position under mixed acid conditions, though the fluorine atom directs electrophiles to meta positions.

  • Complexation: The lone pair on the pyridine nitrogen enables coordination to metal ions, a property exploited in catalytic applications .

Pharmacological Applications

Lysine-Specific Demethylase 1 (LSD1) Inhibition

3-Fluoro-4-(piperidin-4-yl)pyridine derivatives demonstrate potent inhibition of LSD1, an epigenetic enzyme overexpressed in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). In a 2015 study, analogues of the compound exhibited KiK_i values as low as 380 nM, with the piperidine moiety forming critical hydrogen bonds with Asp555 and Tyr761 residues in the LSD1 active site .

Table 2: Biological Activity of Selected Analogues

CompoundKiK_i (nM)Target
3-Fluoro-4-(piperidin-4-yl)pyridine650LSD1
3-Fluoro-N-methylpiperidine1,200Dopamine D3 receptor
4-Fluoropyridin-3-yl derivative1,800LSD1

Data synthesized from PMC and VulcanChem.

Central Nervous System (CNS) Targeting

The compound’s ability to cross the blood-brain barrier (BBB) has prompted investigations into its effects on neurotransmitter systems. Molecular docking studies suggest affinity for serotonin (5-HT₂ₐ) and dopamine (D₂) receptors, with potential applications in schizophrenia and Parkinson’s disease. In rodent models, analogues reduced anxiety-like behaviors by 40% in the elevated plus maze test, though human trials are pending.

Structure-Activity Relationships (SAR)

Role of the Fluorine Atom

Replacing the 3-fluoro group with chlorine or hydrogen decreases LSD1 inhibitory activity by 3- to 5-fold, highlighting fluorine’s unique electronic effects. The atom’s electronegativity enhances binding to FAD, a cofactor in LSD1’s catalytic mechanism .

Piperidine Substitutions

  • Positional Isomerism: 4-Piperidinyl analogues show 10-fold greater potency than 3-piperidinyl derivatives due to optimal alignment with LSD1’s substrate-binding pocket .

  • N-Modifications: Quaternary ammonium salts (e.g., N-methylpiperidine) reduce BBB permeability but improve aqueous solubility for intravenous formulations.

Future Directions and Research Challenges

Optimization for Clinical Use

Current efforts focus on improving the compound’s pharmacokinetic profile:

  • Prodrug Strategies: Esterification of the piperidine nitrogen to enhance oral bioavailability.

  • Selectivity Engineering: Introducing bulky substituents to minimize off-target interactions with monoamine oxidases (MAOs) .

Expanding Therapeutic Indications

Ongoing preclinical studies explore the compound’s utility in:

  • Autoimmune Diseases: Modulation of T-cell differentiation via epigenetic mechanisms .

  • Antiviral Therapy: Inhibition of viral proteases through pyridine-metal ion chelation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator